Lithium tellurate

Description

Structure

2D Structure

Properties

IUPAC Name |

dilithium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDNBMVCOSCLK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

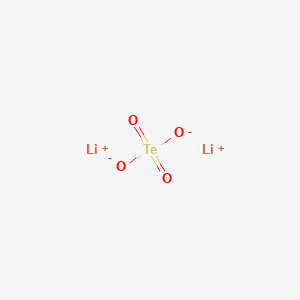

[Li+].[Li+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2TeO4, Li2O4Te | |

| Record name | lithium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933608 | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-69-2, 15851-53-3 | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Tellurates

Solid-State Reaction Techniques

Solid-state reactions are the most conventional and widely utilized methods for synthesizing polycrystalline lithium tellurates. These techniques involve the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired crystalline phase through diffusion and reaction in the solid state.

Conventional High-Temperature Solid-State Synthesis

The conventional high-temperature solid-state synthesis of lithium tellurates typically involves the intimate mixing of stoichiometric amounts of precursor materials, followed by repeated heating cycles at high temperatures. Common precursors for lithium tellurate (B1236183) (Li₂TeO₄) and lithium tellurite (B1196480) (Li₂TeO₃) include lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O) and tellurium dioxide (TeO₂). iitm.ac.inmdpi.com For instance, polycrystalline samples of Li₂TeO₄ have been successfully prepared by reacting a mixture of Li₂CO₃ and TeO₂. iitm.ac.in The synthesis of Li₂TeO₃ can be achieved by reacting lithium oxide, lithium hydroxide, or lithium carbonate with tellurium dioxide. mdpi.com

The synthesis of more complex lithium tellurates, such as Li₃Co₁.₀₆(₁)TeO₆, also employs conventional solid-state techniques. In this case, mixtures of lithium carbonate, cobalt powder, and tellurium powder are used as starting materials. The process involves heating the mixture in air to first oxidize tellurium to its +6 oxidation state, followed by further heating at a higher temperature to facilitate the formation of the final product. rsc.org The synthesis of Ta-doped Li₂ZnTi₃O₈ spheres has been demonstrated via a solid-state reaction using mesoporous TiO₂ spheres as a self-template, showcasing a method to control morphology. uio.no

The general procedure for high-temperature solid-state synthesis can be summarized in the following table:

| Step | Description | Typical Parameters |

| 1. Precursor Mixing | Stoichiometric amounts of high-purity precursors are intimately mixed. | Grinding in an agate mortar or ball milling. |

| 2. Calcination | The mixture is heated to a temperature sufficient to initiate the reaction and decompose carbonates. | Temperatures can range from 600°C to 900°C. mdpi.comhpstar.ac.cn |

| 3. Intermediate Grinding | The calcined product is cooled and ground to ensure homogeneity and increase reactivity. | This step is often repeated multiple times. |

| 4. Sintering | The ground powder is pressed into pellets and heated at a higher temperature for an extended period to promote crystal growth and densification. | Sintering temperatures can be in the range of 700°C to 1173K. rsc.orghpstar.ac.cn |

This table provides a generalized overview of the conventional high-temperature solid-state synthesis process. Specific temperatures and durations are dependent on the target compound.

Synthesis of Polymorphic Phases via Controlled Solid-State Reactions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in lithium tellurates and related compounds. The synthesis of specific polymorphic phases can be achieved by carefully controlling the conditions of the solid-state reaction, such as precursor type, reaction temperature, and reaction time.

A notable example is the synthesis of different structural polymorphs of Li₂Ni₂TeO₆. Three distinct phases have been prepared: a disordered orthorhombic phase, a T#2-layered phase, and an O3-layered phase. uio.nothieme-connect.de The disordered orthorhombic structure is reported to be the most stable at room temperature and can be synthesized directly using lithium precursors via a solid-state method. rsc.org In contrast, the layered T#2 and O3 phases are typically obtained through ion-exchange reactions from sodium-containing precursors. thieme-connect.de

Similarly, two distinct polymorphs of Li₃Co₂SbO₆, a related antimonate (B1203111) compound, have been synthesized from the same precursors (Li₃SbO₄ and CoO) by controlling the particle size and reaction time in a conventional solid-state synthesis. researchgate.netmdpi.com This demonstrates that kinetic and thermodynamic control during the synthesis process can be used to selectively target different crystal structures. The synthesis of two polymorphs of lithium magnesium tellurate, Li₄₋₂ₓMg₁₊ₓTeO₆, also highlights the role of composition in directing the final structure. A monoclinic C2/m phase is obtained for x ≈ 0, while an orthorhombic Fddd phase is formed for 0 < x < ~0.5. uio.noresearchgate.net

Melt-Quenching Approaches for Lithium Tellurate Glasses

Melt-quenching is a common technique for producing amorphous materials, or glasses. This method involves melting the constituent components at a high temperature to form a homogeneous liquid, followed by rapid cooling to a temperature below the glass transition temperature (Tg), which freezes the disordered liquid structure in place.

Preparation of Amorphous this compound Systems

Lithium tellurite glasses are readily prepared using the melt-quenching technique. Typically, a mixture of tellurium dioxide (TeO₂) and a lithium source, such as lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃), is melted in a crucible at elevated temperatures. iitm.ac.inthieme-connect.deresearchgate.net The melt is then rapidly cooled, often by pouring it onto a pre-heated metal plate or between two plates, to form a glassy solid. mdpi.com

This method is highly versatile and allows for the incorporation of various other oxides to modify the glass properties. For example, lithium boro-tellurite glasses have been prepared by melting TeO₂, Li₂CO₃, and boric acid (H₃BO₃). researchgate.net Similarly, lithium niobate tellurite glasses and zinc-tellurite glasses containing lithium have also been synthesized via melt-quenching. mdpi.comthieme-connect.de

The general steps for preparing amorphous this compound systems via melt-quenching are outlined below:

| Step | Description | Typical Parameters |

| 1. Batching | High-purity raw materials are weighed and mixed in the desired molar ratios. | Precursors include TeO₂, Li₂O, Li₂CO₃, and other modifying oxides. |

| 2. Melting | The mixture is melted in a suitable crucible (e.g., ceramic or platinum) at high temperatures. | Melting temperatures can range from 750°C to 950°C. mdpi.comdigitellinc.com |

| 3. Quenching | The molten liquid is rapidly cooled to prevent crystallization. | Methods include pouring onto a metal plate or pressing between rollers. |

| 4. Annealing | The resulting glass is often annealed at a temperature near its glass transition temperature. | This step relieves internal stresses and improves homogeneity. rsc.org |

This table illustrates the typical procedure for melt-quenching of this compound glasses. The specific conditions are dependent on the glass composition.

Influence of Preparation Conditions on Glass Formation

The formation and properties of this compound glasses are significantly influenced by the preparation conditions, particularly the composition and the quenching rate. The composition, specifically the concentration of Li₂O, affects the structure and thermal stability of the glass. An increase in Li₂O content in lithium tellurite glasses can lead to a decrease in the Te-O coordination number and may enhance the tendency for crystallization. iitm.ac.inresearchgate.net

The quenching rate is another critical parameter. A higher cooling rate generally favors glass formation by suppressing the nucleation and growth of crystalline phases. researchgate.net The thermal history of the glass, including annealing procedures, can also impact its structural and thermal properties. For instance, annealing 20Li₂O-80TeO₂ glass around its glass transition temperature can promote the formation of locally ordered regions. bohrium.com The incorporation of other components, such as ZnF₂, can alter the glass network, leading to changes in thermal stability and optical properties. researchgate.net

Solution-Based and Hydrothermal Synthesis Pathways

Solution-based methods offer alternative routes to solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology. These methods include hydrothermal synthesis, sol-gel processes, and solution combustion synthesis.

Hydrothermal synthesis involves chemical reactions in aqueous or non-aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This technique has been successfully employed to synthesize single crystals of Li₂TeO₄. researchgate.net The method generally allows for the formation of metastable phases and can produce materials with different structures compared to high-temperature solid-state reactions. digitellinc.com For instance, new isostructural alkali metal tellurates with the general formula A₂[Te₃O₈(OH)₄] (where A = Cs, Rb, K, Na) have been synthesized under hydrothermal conditions. iitm.ac.inniscpr.res.in The synthesis of quaternary lithium metal tellurites, Li₃MTe₄O₁₁ (M = Al, Ga, Fe), has also been achieved through hydrothermal reactions by heating a mixture of LiOH·H₂O, TeO₂, and M₂O₃. niscpr.res.in

Sol-gel synthesis is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While specific examples for simple lithium tellurates are not widely reported, the sol-gel method is a common approach for preparing other lithium-containing oxides, such as Li₂FeTiO₄ and Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃. mdpi.comresearchgate.net The process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a sol, which then undergoes gelation. Subsequent drying and heat treatment of the gel yield the final oxide product.

Solution combustion synthesis (SCS) is another solution-based method that involves an exothermic, self-sustaining reaction between oxidizers (e.g., metal nitrates) and fuels (e.g., urea, glycine, citric acid) in an aqueous solution. The rapid, high-temperature reaction facilitates the formation of fine, crystalline oxide powders. This method has been used for the synthesis of various metal oxides and could potentially be applied to the preparation of lithium tellurates. mdpi.com

The general principles of these solution-based methods offer pathways to lithium tellurates with controlled properties, often at lower temperatures than traditional solid-state reactions.

Electrochemical and Mechanochemical Synthesis Routes

Electrochemical and mechanochemical methods represent advanced strategies for the synthesis of inorganic materials like this compound. While electrochemical synthesis utilizes electrical energy to drive chemical reactions, mechanochemistry employs mechanical energy to induce transformations. Both approaches have been explored for the synthesis of various complex oxides and chalcogenides, although specific research on this compound remains an area of ongoing investigation.

Electrochemical Synthesis

Electrochemical synthesis involves the use of an electrochemical cell where the application of an electric potential or current initiates the formation of the desired compound. This can occur through the deposition of a material onto an electrode surface from a solution or a molten salt electrolyte. For tellurate compounds, this would typically involve the electrochemical oxidation of a tellurium-containing species in the presence of lithium ions.

While detailed studies focusing specifically on the electrochemical synthesis of simple this compound (Li₂TeO₄) are not extensively documented in publicly available literature, the principles of this method can be inferred from the synthesis of other metal tellurates and related compounds. The process would likely involve an electrolyte containing a soluble lithium salt and a tellurium source. The key parameters influencing the synthesis include the composition of the electrolyte, the pH of the solution, the applied potential or current density, and the temperature.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors. This technique is recognized for its ability to produce nanostructured materials, create metastable phases, and enhance reaction rates at or near room temperature.

The synthesis of this compound via mechanochemistry would involve the high-energy milling of a mixture of precursor powders, such as lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃) and tellurium dioxide (TeO₂). The intense mechanical forces generated during milling, including friction and impact, lead to the intimate mixing of reactants at the atomic level, facilitating the chemical reaction to form this compound.

Although specific research detailing the mechanochemical synthesis of Li₂TeO₄ is limited, the feasibility of this route is supported by studies on similar systems. For instance, mechanochemical methods have been successfully employed to synthesize various lithium-containing oxides and other complex chalcogenides for applications in solid-state batteries. The parameters controlling the outcome of the synthesis include the type of mill, milling speed and time, the ball-to-powder ratio, and the milling atmosphere.

Detailed Research Findings

While direct and comprehensive research on the electrochemical and mechanochemical synthesis of this compound is not widely available, the following tables summarize potential precursor materials and general conditions based on the synthesis of analogous compounds.

Table 1: Potential Precursors for this compound Synthesis

| Synthesis Method | Lithium Source | Tellurium Source |

| Electrochemical | Lithium Salt (e.g., LiClO₄, LiOH) | Tellurium Dioxide (TeO₂), Telluric Acid (H₆TeO₆) |

| Mechanochemical | Lithium Oxide (Li₂O), Lithium Carbonate (Li₂CO₃), Lithium Hydroxide (LiOH) | Tellurium Dioxide (TeO₂) |

Table 2: General Parameters for Advanced Synthesis of Tellurates

| Parameter | Electrochemical Synthesis | Mechanochemical Synthesis |

| Reaction Medium | Aqueous or non-aqueous electrolyte | Solid-state (solvent-free) |

| Energy Input | Electrical (potential/current) | Mechanical (milling) |

| Temperature | Typically near room temperature, can be elevated | Near room temperature (localized high temperatures at impact points) |

| Key Variables | Electrolyte concentration, pH, potential, current density | Milling speed, milling time, ball-to-powder ratio, atmosphere |

| Product Form | Often thin films or coatings | Typically fine powders (often nanocrystalline) |

Further research is necessary to establish detailed protocols and to fully characterize the properties of this compound synthesized through these advanced, non-traditional routes. The exploration of electrochemical and mechanochemical pathways holds promise for developing more efficient and controlled methods for producing this and other complex inorganic materials.

Crystallographic Structure Determination and Advanced Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides definitive information on the crystal structure of materials. For complex tellurate (B1236183) systems, this technique is invaluable for determining the exact ordering of cations and the geometry of the coordination polyhedra.

A single-crystal study on a lithium cobalt tellurate, with a composition of Li₃Co₁.₀₆(₁)TeO₆, revealed that it crystallizes in an orthorhombic system. researchgate.net The specific space group was determined to be Fddd. researchgate.netnih.gov The unit cell parameters obtained from the refinement of the diffraction data are detailed in the table below. researchgate.net

| Compound | Crystal System | Space Group | a (pm) | b (pm) | c (pm) |

|---|---|---|---|---|---|

| Li₃Co₁.₀₆(₁)TeO₆ | Orthorhombic | Fddd | 588.6(2) | 856.7(2) | 1781.5(4) |

In a separate investigation, a single crystal of Li₂TeO₄ was prepared, and its analysis showed a tetragonal crystal system with the space group P4₁22. wikipedia.org The unit cell parameters for this compound were determined to be a = b = 6.045(3) Å and c = 8.290(2) Å. wikipedia.org

The single-crystal structure determination of Li₃Co₁.₀₆(₁)TeO₆ showed two distinct and interpenetrating substructures: one composed of Li/O and another of (Co,Te)/O. researchgate.netnih.gov Within this framework, the tellurium, cobalt, and lithium atoms all exhibit octahedral coordination with oxygen. researchgate.netnih.gov Interestingly, unlike many other mixed metal oxides, a honeycomb-like ordering of the CoO₆ and TeO₆ octahedra was not observed in this compound. researchgate.netnih.gov

For garnet-structured lithium tellurates, such as Li₃Ln₃Te₂O₁₂ (where Ln is a lanthanide), the cations occupy specific sites within the structure. The lanthanide (Ln³⁺) ions are found in 8-fold coordinated sites, while the tellurium (Te⁶⁺) cations occupy octahedrally coordinated sites. researchgate.net The lithium (Li⁺) ions are accommodated exclusively in the tetrahedral sites within the garnet framework. researchgate.net

The analysis of the crystal structure provides precise measurements of the distances between atoms and the angles of the bonds connecting them. In layered tellurate structures like A₂Ni₂TeO₆ (where A can be Li), the Te-O and Ni-O octahedra are the fundamental building blocks. The average Te–O bond distances within the TeO₆ octahedra are consistent with values reported from experimental X-ray diffraction data. In garnet-type tellurates, the refinement of diffraction data yields specific interatomic distances for the Li-O and Te-O bonds, which are characteristic of their respective tetrahedral and octahedral coordination environments. researchgate.net

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the routine analysis of crystalline materials. It is essential for confirming the identity of a synthesized phase, assessing its purity, and analyzing microstructural properties like crystallite size and internal strain.

PXRD is the primary method for identifying the crystalline phases present in a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific compound, which can be matched against reference databases for identification.

In the synthesis of lithium-containing tellurates, such as the garnet family Li₃Ln₃Te₂O₁₂, PXRD is used to confirm the formation of the target cubic garnet structure. researchgate.net Researchers employ Rietveld refinement, a whole-pattern fitting method, to compare the experimental PXRD pattern with a theoretical one generated from a known structural model. researchgate.net A close match between the observed and calculated patterns confirms the phase identity and can be used to verify the purity of the sample, as any significant crystalline impurities would produce their own distinct diffraction peaks. Preliminary PXRD studies on polycrystalline Li₂TeO₄ prepared via solid-state reaction indicated the formation of a single-phase orthorhombic compound at room temperature.

The broadening of peaks in a PXRD pattern contains valuable information about the microstructure of the material. Specifically, peak broadening is caused by two main factors: the finite size of the crystalline domains (crystallites) and the presence of microstrain within the crystal lattice.

Analytical methods, such as the Williamson-Hall plot, are employed to separate these two contributions. This analysis involves plotting the peak broadening against the diffraction angle, where the intercept relates to the crystallite size and the slope is related to the lattice strain. This type of analysis is crucial for materials where nanoparticle size or internal strain can significantly affect performance, such as in battery materials. For example, while a smaller crystallite size can be desirable, an associated increase in lattice strain might lead to faster material degradation. This characterization is a standard procedure applied to nanocrystalline powders, including lithium tellurates, to understand the impact of synthesis conditions on their microstructure.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

The precise determination of crystal structures in complex oxides like lithium tellurates relies on a combination of diffraction techniques. While X-ray diffraction is a foundational tool, neutron diffraction offers unique advantages, particularly for these materials. Due to its sensitivity to lighter elements, neutron diffraction is exceptionally well-suited for accurately locating lithium and oxygen atoms within the crystal lattice, a task that is challenging for X-ray diffraction because of the low X-ray scattering factor of lithium. rsc.orgsumitomo-chem.co.jprsc.org This capability is crucial for understanding ionic conduction pathways and the detailed coordination environments of the mobile Li+ ions.

In the study of garnet-structured tellurates such as Li₃Ln₃Te₂O₁₂ (where Ln can be Y, Pr, Nd, Sm-Lu), Rietveld refinement of neutron powder diffraction data was essential to confirm the distribution of cations. acs.orgresearchgate.net These analyses showed that the lanthanide (Ln³⁺) and tellurium (Te⁶⁺) cations occupy the 8-fold and octahedrally coordinated sites, respectively, while conclusively placing the Li⁺ ions exclusively in the tetrahedral sites. acs.orgresearchgate.netndsu.edu To further enhance the scattering contrast between lithium and other nuclei in these experiments, samples are often prepared using isotopically enriched ⁷Li₂CO₃. stfc.ac.uk A trial refinement for Li₃Nd₃Te₂O₁₂, where lithium occupancies were independently refined across tetrahedral, octahedral, and trigonal prismatic sites, confirmed that the tetrahedral site was overwhelmingly preferred, demonstrating the sensitivity of the neutron diffraction experiment to the precise position of Li⁺. stfc.ac.uk

Beyond atomic localization, neutron diffraction is a powerful probe of magnetic structure because neutrons possess a magnetic moment that interacts with the magnetic moments of unpaired electrons in the material. arxiv.org This allows for the determination of microscopic magnetic ordering. In the honeycomb tellurate Li₄₋₂ₓMg₁₊ₓTeO₆ (with x ≈ 0), neutron diffraction identified A-type antiferromagnetic order below a Néel temperature (Tₙ) of 14 K. researchgate.net This order is characterized by ferromagnetic planes that are coupled antiferromagnetically. Furthermore, in-field neutron diffraction experiments on this compound revealed a metamagnetic transition to a three-dimensional ferromagnetic order at an applied magnetic field of approximately 0.7 T. researchgate.net While some tellurates like Li₃Co₁.₀₆₍₁₎TeO₆ show no long-range magnetic ordering down to low temperatures despite containing magnetic ions, the capability of neutron diffraction remains critical for investigating such phenomena in the broader class of lithium tellurate materials. rsc.orgrsc.org

Structural Disorder and Ordering Phenomena in Lithium Tellurates

Perfectly ordered crystals are an idealization, as imperfections and structural disorder are inherent features of crystalline materials, profoundly influencing their properties. acs.org In lithium tellurates, phenomena such as the mixing of different cations on the same crystallographic site (cationic mixing) and the occupation of a crystallographic site by an atom type that would not normally be present there (anti-site disorder) are significant.

Cationic mixing is frequently observed in lithium-containing oxides, especially when two different cations have similar ionic radii. d-nb.infomdpi.comresearchgate.net The similar sizes of Li⁺ (0.76 Å) and various transition metal ions like Ni²⁺ (0.69 Å) make the exchange between their respective sites, known as Li/Ni anti-site disorder, a common occurrence. mdpi.com

Several this compound systems exhibit this type of disorder:

Li₄₋₂ₓMg₁₊ₓTeO₆ : In the monoclinic polymorph (x ≈ 0), which features honeycomb layers of [Mg₂TeO₆]³⁻ alternating with lithium layers, studies have identified anti-site disorder of Li⁺ and Mg²⁺ between these distinct layers. researchgate.netresearchgate.net The orthorhombic Fddd phase (for x > 0) contains disordered Li/Mg cation sites. researchgate.net

Li₄ZnTeO₆ : This compound is structurally analogous to materials known for cation disorder, with a structure based on honeycomb [(Li,Zn)₂TeO₆]³⁻ layers. A minor substitution of Zn into the Li layers has been detected. researchgate.net

Li₃Co₁.₀₆₍₁₎TeO₆ : During the structure refinement of this compound, various models testing for mixed occupations of cobalt and lithium sites were considered, highlighting the importance of investigating such disorder. rsc.orgsemanticscholar.org

Li₂GeTeO₆ : While this material shows a high degree of order between Ge⁴⁺ and Te⁶⁺ within its layers, it exhibits considerable disorder in the stacking sequence of these layers. oregonstate.eduresearchgate.net

This disorder can be quantified using Rietveld refinement of diffraction data, where the site occupancy factors of the mixed cations are refined.

Structural disorder is not merely a crystallographic curiosity; it has a direct and often profound impact on the stability and properties of the material. The presence of anti-site defects can create blockages in one-dimensional diffusion channels, impeding ionic mobility. acs.org

In the A₂MTeO₆ family (where A is an alkali metal and M is a tetravalent metal), disorder in the stacking of the MTeO₆²⁻ layers has been found to favor the formation of an ilmenite-type structure. researchgate.net Conversely, more coherent layer stacking leads to a different, more ordered structural variation. researchgate.net The case of Li₂GeTeO₆ is particularly illustrative; it adopts an ordered ilmenite (B1198559) derivative structure at ambient pressure, but under high pressure and temperature, it transforms into a different, polar LiSbO₃-derived phase. researchgate.net This new phase is metastable and reverts to the original structure upon annealing at ambient pressure, showcasing how thermodynamic conditions influence the stability of disordered versus ordered polymorphs. researchgate.net

The relationship between disorder and stability can sometimes be counterintuitive. While disorder is often associated with higher energy and lower stability, in some systems, a certain degree of disorder can stabilize a structure or lead to enhanced properties. For instance, some computational studies have shown that a small amount of Ni²⁺/Li⁺ mixing can improve the structural and thermal stability of certain cathode materials. mdpi.com In the Li₄₋₂ₓMg₁₊ₓTeO₆ system, the level of Li/Mg disorder, controlled by the stoichiometric parameter 'x', dictates which of two distinct polymorphs (monoclinic or orthorhombic) is the stable phase. researchgate.net First-principles calculations on Li₂Ni₂TeO₆ have been used to compare the energies of ordered and disordered structures, finding them to be very close in energy, which helps to explain the observed phase behavior and relative stabilities. utexas.edu

Computational and Refinement Methods in Structural Elucidation

The final determination of the complex crystal structures of lithium tellurates is achieved through a synergy of experimental diffraction data and sophisticated computational and refinement techniques.

Rietveld refinement is a cornerstone method for analyzing powder diffraction data (both X-ray and neutron). It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This full-pattern fitting allows for the refinement of numerous structural parameters, including lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters. This method has been indispensable in the study of lithium tellurates.

In Li₃Ln₃Te₂O₁₂ garnets, Rietveld refinement of both X-ray and neutron diffraction data was used to establish the precise distribution of Li, Ln, and Te cations across the different crystallographic sites. acs.orgstfc.ac.uk

For Li₂GeTeO₆ and other A₂MTeO₆ compounds, Rietveld analysis of synchrotron X-ray and neutron data was crucial for characterizing the degree of cation ordering within layers and the disorder in the layer stacking sequence. researchgate.netcambridge.org

In the analysis of intercalated van der Waals oxytelluride, LiₓV₂Te₂O , Rietveld refinement of powder neutron diffraction data was used to determine the final position and fractional site occupancy of the inserted lithium ions, which were not visible in the X-ray data. rsc.org

Computational methods , particularly those based on Density Functional Theory (DFT), provide powerful insights that complement experimental findings. researchgate.netrsc.org DFT calculations allow for the prediction of structural properties, the electronic structure, and the thermodynamic stability of different crystalline phases from first principles. researchgate.netaps.orgieeesem.com

DFT calculations can be used to assess the energetic feasibility of different defect configurations, such as the formation of cation anti-site defects. rsc.org

In studies of Li-ion battery materials, DFT is used to evaluate the relative thermodynamic stability of various polymorphs and to understand how disorder impacts stability. For example, calculations for Li₂Ni₂TeO₆ helped to reconcile the small energy difference between ordered and disordered phases with experimental observations. utexas.edu

Beyond static structures, computational techniques like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of atoms, providing insights into local structural disorder and the mechanisms of ion diffusion. nih.gov

The combination of these methods provides a comprehensive picture of the crystallographic landscape of lithium tellurates. For instance, the structure of Li₃Co₁.₀₆₍₁₎TeO₆ was determined from single-crystal X-ray data using full-matrix least-squares refinements, where various models of site occupancy were tested to arrive at the final, most accurate structural description. rsc.orgrsc.org

The table below summarizes the application of these methods to specific this compound compounds.

| Compound | Analysis Method(s) | Key Findings |

| Li₄₋₂ₓMg₁₊ₓTeO₆ | Powder X-ray & Neutron Diffraction, Rietveld Refinement | Characterization of two polymorphs, identification of Li/Mg anti-site disorder. researchgate.net |

| Li₃Ln₃Te₂O₁₂ | X-ray & Neutron Diffraction, Rietveld Refinement | Confirmed garnet structure, determined exclusive tetrahedral coordination for Li⁺. acs.orgstfc.ac.uk |

| Li₂GeTeO₆ | Synchrotron X-ray & Neutron Diffraction, Rietveld Refinement | Identified ordered Ge/Te distribution in layers but disorder in layer stacking. researchgate.netcambridge.org |

| Li₃Co₁.₀₆₍₁₎TeO₆ | Single-Crystal X-ray Diffraction, Least-Squares Refinement | Determined orthorhombic structure, tested for Li/Co mixed site occupancy. rsc.orgrsc.org |

| Li₂Ni₂TeO₆ | First-Principles DFT Calculations | Calculated relative energies of ordered vs. disordered structures to assess stability. utexas.edu |

Electronic Structure and Advanced Spectroscopic Characterization

Electronic Band Structure Calculations

Theoretical modeling, particularly using Density Functional Theory (DFT), provides a powerful tool for understanding the ground-state electronic properties of materials like lithium tellurate (B1236183). researchgate.netroyalsocietypublishing.org These calculations are instrumental in predicting the electronic band structure, density of states, and band gap.

DFT has become a standard approach for calculating the electronic structure of solids due to its balance of computational cost and accuracy. nih.gov It is used to investigate thermodynamic stability and reaction pathways in lithium-tellurium systems. researchgate.net For complex materials, DFT calculations can predict various properties, including structural, electronic, and magnetic characteristics. science.gov

In practical DFT calculations, pseudopotentials are often employed to simplify the complexity of the calculations by replacing the core electrons and the strong ionic potential with a weaker pseudopotential. ias.ac.in The choice of the exchange-correlation functional is critical for accuracy. While standard approximations like the Generalized Gradient Approximation (GGA) are widely used, they can sometimes underestimate band gaps. materialsproject.orgmaterialsproject.org

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate predictions of electronic properties, including band gaps. science.govacs.orgaps.org For instance, the PBE0 hybrid functional has been shown to improve agreement with all-electron calculations for various materials. aps.org The selection of an appropriate functional is crucial, as different functionals can yield a wide range of results for the same property. nih.gov

The Density of States (DOS) provides information about the number of available electronic states at each energy level. researchgate.net Analysis of the DOS can reveal the contribution of different atomic orbitals to the valence and conduction bands. For example, in some tellurides, the states near the Fermi level are primarily contributed by the metal's d-orbitals. rsc.org

The band gap is a critical parameter that determines the electronic and optical properties of a material. Theoretical calculations for various lithium-containing compounds have shown a range of band gaps. For instance, a lithium fluoride (B91410) tellurite (B1196480), Li₇(TeO₃)₃F, was found to have a large band gap of 4.75 eV. acs.org In contrast, calculations for two-dimensional tellurene show that the band gap is tunable and layer-dependent, ranging from 1.0 eV for a monolayer to 0.3 eV for a six-layer structure. nih.gov It is important to note that DFT calculations with standard functionals tend to underestimate band gaps. materialsproject.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.commdpi.com

XPS is a powerful tool for determining the oxidation states of elements in a compound. The binding energy of a core-level electron is sensitive to the chemical environment of the atom. eag.com An increase in the oxidation state generally leads to an increase in the binding energy. eag.com

In tellurium-containing compounds, XPS can distinguish between different oxidation states of tellurium, such as Te(0), Te(IV) (as in TeO₂), and Te(VI) (as in tellurates). researchgate.netresearchgate.net For example, in the XPS spectra of honeycomb layered tellurates like Li₄NiTeO₆, the Te 3d core-level spectra can be used to track changes in the tellurium oxidation state during electrochemical cycling. researchgate.net Similarly, XPS can identify mixed valence states of metals in complex oxides. acs.org

Core-level XPS spectra provide detailed information about the surface chemistry of a material. acs.org For instance, the presence of surface oxides or other contaminants can be readily identified. researchgate.netresearchgate.net In the study of lithium-ion battery materials, XPS is used to investigate the formation of surface films, such as lithium carbonate (Li₂CO₃), which can impact electrochemical performance. mdpi.comethz.ch The Li 1s spectrum, although having low sensitivity, can be used for this purpose, though careful analysis is often required due to potential overlaps with other elemental peaks. thermofisher.comthermofisher.com High-resolution XPS can reveal subtle chemical shifts and provide a more detailed picture of the surface bonding environments. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the vibrational modes of molecules and the structural framework of materials. nanografi.comnih.gov

Raman spectroscopy is instrumental in elucidating the local structure of lithium tellurate glasses. The glass network is primarily composed of TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids, along with TeO₃₊₁ polyhedra. aip.orgaip.orgdoi.org The addition of modifiers like Li₂O influences the coordination of tellurium atoms. For instance, an increase in Li₂O content can lead to the breaking of Te-O-Te bonds, causing a transformation from TeO₄ units to TeO₃ units via TeO₃₊₁ intermediates. doi.org This indicates an increase in non-bridging oxygen (NBO) atoms. doi.org

Studies on lithium tellurite glasses modified with other oxides, such as WO₃ and MoO₃, have shown that these additions also alter the glass network. The incorporation of WO₃ strengthens the network by forming W-O-Te linkages, which are stronger than Te-O-Te linkages, thereby increasing the glass transition temperature. aip.org Raman spectra of these modified glasses reveal shifts in band positions and intensities, corresponding to these structural rearrangements. aip.orgdoi.org For example, the band at approximately 480 cm⁻¹ is attributed to the stretching vibrations of Te-O-W or Te-O-Te linkages. aip.org

Raman Shift (cm⁻¹) Assignments for this compound Glass Systems:

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~480 | Stretching vibrations of Te-O-W or Te-O-Te linkages | aip.org |

| 665-674 | (Te-O)s vibrations of TeO₄ trigonal bipyramids | doi.org |

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information about the vibrational modes of molecules, particularly those with a change in dipole moment. nanografi.com In the context of this compound glasses, IR spectroscopy helps to identify the fundamental structural units. The spectra typically show absorption bands corresponding to the stretching and bending vibrations of Te-O bonds within the TeO₄ and TeO₃ structural units. researchgate.netscirp.org The presence of absorption bands in the range of 600-700 cm⁻¹ is often associated with Te-O stretching vibrations in TeO₄ and TeO₃ units. researchgate.net The introduction of network modifiers like Li₂O can be observed through changes in the IR spectrum, indicating the formation of non-bridging oxygen atoms and a modification of the glass network. researchgate.net For instance, in lithium borosilicate glasses, changes in the bands related to BO₃ and BO₄ units are observed upon the addition of Dy₂O₃. elsevier.es

Key IR Absorption Regions in Tellurite-Based Glasses:

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 600 - 700 | Stretching vibrations of Te-O bonds in TeO₄ and TeO₃ units | researchgate.net |

Optical Spectroscopy

Optical spectroscopy techniques, such as UV-Vis and photoluminescence spectroscopy, are employed to study the electronic transitions and luminescent properties of this compound systems.

UV-Vis spectroscopy is used to determine the optical band gap of this compound glasses by analyzing the absorption edge. The position of the absorption edge can shift due to structural rearrangements within the glass network. aip.org The optical band gap energy for lithium tellurite glasses can be influenced by the addition of dopants. For example, in Eu₂O₃-doped lithium tellurite glasses, the direct and indirect optical band gaps were found to be in the ranges of 3.173–3.294 eV and 2.971–3.067 eV, respectively. researchgate.netscientific.net A decrease in the optical band gap with increasing Eu₂O₃ content is attributed to the creation of non-bridging oxygens (NBOs), which bind electrons more loosely than bridging oxygens. researchgate.netscientific.net This leads to a shift of the band edge to lower energies. scientific.net The Urbach energy, which is a measure of the disorder in the glass network, has been observed to increase with higher dopant concentrations, indicating greater structural disorder. researchgate.netscientific.net

Optical Properties of Doped this compound Glasses:

| Dopant | Direct Band Gap (eV) | Indirect Band Gap (eV) | Urbach Energy (eV) | Reference |

|---|

This compound glasses are excellent hosts for rare-earth ions, making them promising materials for applications in lasers and optical devices. aip.org Photoluminescence studies on doped this compound systems reveal characteristic emission spectra. For instance, Eu³⁺-doped lithium chloride tellurite glasses, when excited at 393 nm, exhibit several emission peaks corresponding to transitions from the ⁵D₀ and ⁵D₁ excited states to the ⁷Fⱼ ground states of the Eu³⁺ ion. scientific.net The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the red color emission. scientific.netresearchgate.net The intensity of these emissions can be enhanced by increasing the concentration of the dopant ions. scientific.net Similarly, Er³⁺-doped lithium tellurite glasses show potential for green light emission. tandfonline.com The luminescence properties are highly dependent on the host matrix and the concentration of the dopant, with phenomena like concentration quenching being observed at higher dopant levels. tandfonline.com

Photoluminescence Emission Peaks in Eu³⁺-Doped Lithium Chloride Tellurite Glass (Excitation at 393 nm):

| Emission Peak (nm) | Transition | Reference |

|---|---|---|

| 532 | ⁵D₁ → ⁷F₁ | scientific.net |

| 552 | ⁵D₀ → ⁷F₀ | scientific.net |

| 586 | ⁵D₀ → ⁷F₁ | scientific.net |

| 613 | ⁵D₀ → ⁷F₂ | scientific.netresearchgate.net |

| 649 | ⁵D₀ → ⁷F₃ | scientific.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷Li NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei. In the study of this compound glasses, ⁷Li NMR is particularly valuable for understanding the structure and dynamics of lithium ions. researchgate.net ⁷Li is a highly sensitive nucleus, although its signals can be broadened due to its quadrupolar moment. huji.ac.il

Static ⁷Li NMR spectra at low temperatures are influenced by the strength of Li-Li dipolar couplings. researchgate.net In mixed network-former glasses, such as alkali germanotellurite glasses, temperature-dependent static ⁷Li NMR spectra have been used to study motional narrowing effects, providing insights into the local atomic level dynamics. researchgate.net In lithium aluminate (γ-LiAlO₂), a material with a related tetrahedral network structure, ⁷Li and ²⁷Al MAS NMR have been used for structural characterization, confirming the tetrahedral coordination of Al-O and Li-O. d-nb.info While specific ⁷Li NMR studies solely on binary this compound are less common in the provided results, the principles are applicable. Such studies would reveal details about the different lithium environments within the glass network, distinguishing between lithium ions associated with bridging and non-bridging oxygen atoms, and providing information on lithium ion mobility.

Probing Local Environments of Lithium Cations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local environment of lithium ions. rsc.org Both ⁶Li and ⁷Li isotopes are NMR active, though they offer different advantages. ⁷Li is the more abundant (92.5%) and sensitive nucleus, but it is a quadrupolar nucleus (I = 3/2), which can lead to broader signals in asymmetric environments. rsc.org In contrast, ⁶Li (I = 1) has a much smaller quadrupole moment, resulting in sharper lines and potentially higher resolution, but its low natural abundance (7.5%) often necessitates isotopic enrichment. rsc.org

In the context of lithium-containing oxides, the chemical shift of the lithium nucleus is highly sensitive to its coordination number and the nature of the surrounding atoms. For instance, ⁷Li NMR spectra can distinguish between lithium in different crystallographic sites, such as tetrahedral versus octahedral coordination. rsc.org While specific ⁷Li NMR data for crystalline this compound is not extensively reported in the literature, studies on related lithium-conducting oxides show that chemical shifts for lithium are typically found within a narrow range, often close to 0 ppm relative to a LiCl standard. scispace.comresearchgate.net For example, in Li₇La₃Zr₂O₁₂ garnets, ⁶Li NMR signals are observed at +1.2 ppm and +0.1 ppm, corresponding to different lithium sites within the structure. rsc.org

Furthermore, ¹²⁵Te NMR spectroscopy can provide complementary information about the tellurium environment, which is directly linked to the lithium coordination. Studies on aqueous tellurate solutions have shown that ¹²⁵Te chemical shifts are sensitive to the degree of protonation and polymerization of the tellurate anions, with shifts appearing in the range of 650-720 ppm. mdpi.com In a solid this compound matrix, the ¹²⁵Te NMR spectrum would be expected to provide information on the TeO₄ polyhedra and their connectivity, indirectly shedding light on the local environment of the neighboring lithium cations.

Dynamics of Lithium Ions in Solid Matrices

The mobility of lithium ions within the solid structure of this compound and related materials is a key property, especially for applications in solid-state electrolytes. Impedance spectroscopy is the primary technique used to characterize the ionic conductivity and understand the dynamics of Li⁺ ions. This method involves applying a small AC voltage over a range of frequencies and measuring the resulting current to determine the material's impedance. The data is often presented in a Nyquist plot (a plot of the imaginary part of impedance versus the real part), from which the bulk ionic conductivity (σ) can be extracted.

The temperature dependence of the ionic conductivity typically follows the Arrhenius equation:

σT = σ₀ exp(-Eₐ / kT)

where σ₀ is a pre-exponential factor, Eₐ is the activation energy for ion hopping, k is the Boltzmann constant, and T is the absolute temperature. A lower activation energy implies higher ionic mobility at a given temperature.

While extensive data on crystalline Li₂TeO₄ is scarce, studies on lithium tellurite (Li₂TeO₃) glasses provide significant insight into the dynamics of lithium ions in a tellurate-based matrix. In these glasses, Li⁺ ions are the primary charge carriers, and their movement occurs via a hopping mechanism between available sites within the glass network.

Research on lithium tellurite glass systems has shown that the activation energy for lithium-ion conduction is influenced by the concentration of Li₂O. For example, in one study on (85-x)TeO₂∙xLi₂O∙15ZnO glasses, an activation energy of 0.385 eV was reported for a sample with 5 mol% Li₂O. utm.my Another investigation on lithium-silicate glass doped with tellurite, 0.1 TeO₂ − 0.9 (Li₂O-2SiO₂), reported an activation energy for DC conductivity of 0.66 ± 0.04 eV. nih.govnih.gov A systematic study of xLi₂O-(1-x)TeO₂ glasses demonstrated a range of activation energies depending on the composition. capes.gov.braps.org These values are comparable to those found in other lithium-ion conducting oxide glasses.

The analysis of the frequency-dependent conductivity, often described by Jonscher's power law, and the electric modulus formalism can provide further details about the relaxation processes and the nature of ion hopping in the solid matrix. nih.govcapes.gov.br These analyses help in understanding the interactions between the mobile Li⁺ ions and the surrounding tellurate framework.

Data Tables

Table 1: Activation Energies for Li⁺ Conduction in Tellurite-Based Glasses

| Glass Composition | Activation Energy (Eₐ) [eV] | Reference |

| (80)TeO₂∙(5)Li₂O∙(15)ZnO | 0.385 | utm.my |

| 0.1 TeO₂ − 0.9 (Li₂O-2SiO₂) | 0.66 ± 0.04 | nih.govnih.gov |

Phase Behavior and Transformations in Lithium Tellurate Systems

Polymorphism and Structural Phase Transitions

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in oxidotellurates. Research has identified dimorphism in compounds like lithium ditellurite (α- and β-Li₂Te₂O₅). The structural complexity of tellurium oxycompounds, which can feature tellurium in both Te⁴⁺ and Te⁶⁺ valence states and various coordination geometries, contributes to this behavior. This diversity allows for the formation of numerous structural arrangements, from isolated polyhedra to complex frameworks, sometimes resulting in polymorphs with a large number of distinct Te sites even in stoichiometrically simple compounds. scispace.com

Temperature is a critical factor that can induce structural phase transitions between polymorphs. In lithium-containing scheelite compounds, for example, high-resolution synchrotron X-ray diffraction has revealed temperature-induced isostructural phase transitions, where the material transforms to a structure with the same symmetry but different lattice parameters and cell volume. rsc.org This transition can be preceded by the softening of zone-center phonons. rsc.org While specific data on temperature-induced transitions in crystalline lithium tellurate (B1236183) is not extensively detailed in recent literature, the principles observed in related compounds are applicable. For instance, in the Li₂C₂ system, the transition from an orthorhombic to a cubic structure is driven by the temperature-induced disorientation and rotation of C-C dumbbells. aps.org Similarly, studies on Li₂FeSiO₄ show that elevated temperatures facilitate the transformation to more thermodynamically stable orthorhombic structures. In other systems, complex phase diagrams with multiple temperature regions, featuring metal-insulator and structural phase transitions, have been identified. aps.org

Pressure can significantly alter the structure of tellurite-based materials, including glasses. rsc.org In situ high-pressure studies on tellurite (B1196480) glasses reveal that compression causes densification of the network. rsc.orgresearchgate.net This occurs through two primary mechanisms: the distortion of existing structural units and an increase in the average coordination number of the cations. rsc.org

A key transformation observed under pressure is the conversion of TeO₃ trigonal pyramids into TeO₄ trigonal bipyramidal units. researchgate.netacs.org This change is accompanied by an increase in the Te–O coordination number. For instance, in BaO–TeO₂ glass, in situ Raman spectroscopy showed that applying pressure up to 19.28 GPa leads to the conversion of TeO₃ to TeO₄ units. rsc.org Similarly, research has shown that in tellurite glass, a pressure greater than 1.19 GPa can induce the transformation of TeO₃ with a non-bridging oxygen (NBO) to a TeO₄ unit. acs.org These structural changes are often reversible, with the original glass structure being restored upon the release of pressure. rsc.org

Thermal Analysis of Glass Systems

Lithium tellurite glasses, typically prepared by melt-quenching, are widely studied for their thermal properties, which are crucial for applications in optical fibers and other photonic devices. researchgate.netosti.govgoogle.com Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are common techniques used to characterize key thermal parameters such as the glass transition temperature (T₉), crystallization onset temperature (Tₓ), and crystallization peak temperature (T꜀). researchgate.netmdpi.comsciencepublishinggroup.com

The glass transition temperature (T₉) provides insight into the rigidity and bond strength of the glass network. mdpi.com For lithium tellurite glasses, T₉ is influenced by composition; for example, it tends to decrease with an increasing amount of Li₂O, which acts as a network modifier, breaking Te-O-Te linkages and converting TeO₄ units to TeO₃. researchgate.net Conversely, adding components like WO₃ can increase T₉. osti.gov

The crystallization kinetics of these glasses are often studied under non-isothermal conditions using various heating rates in DSC analysis. researchgate.netyildiz.edu.tr The activation energy of crystallization (E꜀) can be determined using models such as the modified Kissinger equation. researchgate.net For a 20Li₂O–80TeO₂ glass, studies have identified two distinct crystallization peaks, corresponding to different phase transformations with activation energies of 301 and 488 kJ mol⁻¹. capes.gov.br The first peak was attributed to the crystallization of the TeO₂ phase, while the second was linked to α-TeO₃ and another unidentified phase. capes.gov.br The Avrami constant (n), which gives information about the nucleation and growth mechanism, can be calculated from the Ozawa equation. researchgate.netyildiz.edu.tr An increase in Li₂O concentration has been found to enhance the tendency for crystallization. researchgate.net

| Glass System | Parameter | Value | Method/Model | Source |

|---|---|---|---|---|

| 20Li₂O–80TeO₂ | Activation Energy (Peak 1) | 301 kJ/mol | DSC | capes.gov.br |

| Activation Energy (Peak 2) | 488 kJ/mol | DSC | capes.gov.br | |

| 80TeO₂-20LiF (+Gd₂O₃, TbF₃) | Activation Energy | 129 kJ/mol | Kissinger Plot | ijmmm.org |

| Activation Energy | 142 kJ/mol | Ozawa Method | ijmmm.org |

Devitrification, the process of crystallization in an amorphous solid, is a critical consideration for the application of glasses. The thermal stability of a glass against devitrification is often evaluated by the temperature difference ΔT = Tₓ - T₉. researchgate.net A larger ΔT value indicates a higher resistance to crystallization and greater thermal stability. rsc.org

Research has shown that lithium tellurite glasses can be highly stable against devitrification. acs.org This stability can be further enhanced by the addition of certain dopants. For example, adding Eu₂O₃ improves thermal stability. researchgate.net Similarly, the introduction of WO₃ and MoO₃ into lithium tellurite glasses increases both the glass transition temperature and thermal stability. osti.gov For a lithium–niobium–tellurite glass, a ΔT of 151 °C was found, indicating good thermal stability suitable for optical applications. rsc.org In some tellurite glass systems, the resistance to devitrification is so high that no crystallization peaks are observed between the glass transition and melting temperatures. google.com This marked resistance to devitrification in alkali tellurite glasses has been attributed to a broad distribution of polyhedral species compared to their crystalline counterparts. acs.org

Intercalation-Induced Phase Transformations

The insertion of guest atoms or ions into the van der Waals gaps of layered materials, a process known as intercalation, can induce structural phase transitions and significantly alter material properties. osti.govresearchgate.net This technique is widely studied in two-dimensional (2D) transition metal dichalcogenides (TMDCs) and other layered compounds. researchgate.net

While specific studies on intercalation-induced phase transitions in crystalline lithium tellurate are not prominent, research on related telluride materials provides insight into the potential effects. Electrochemical intercalation of lithium into layered materials like WTe₂ has been shown to induce a phase transition from the Td to the Td' phase, which involves a significant rearrangement of telluride atoms and lattice expansion. osti.gov In MoTe₂, lithium intercalation leads to the formation of new semiconducting phases with crystal structures not found in existing polymorphs. cornell.edu In other cases, intercalation can lead to decomposition; for instance, lithiation of 2H-MoTe₂ results in its decomposition to molybdenum, tellurium, and lithium telluride (Li₂Te).

The process is generally driven by efficient charge transfer from the intercalated alkali metal to the host layers, which can be controlled electrochemically. researchgate.net This charge transfer, along with induced strain, can overcome the energy barrier for phase transformation. researchgate.net Studies on the exfoliation of layered bismuth telluride (Bi₂Te₃) also utilize lithium intercalation as a key step to separate the layers. researchgate.net These examples from related tellurides highlight intercalation as a powerful method for phase engineering, suggesting a potential avenue for modifying the structure and properties of layered this compound compounds. dtic.mil

Amorphous vs. Crystalline Phase Transformations under Cycling

Crystalline Tellurium: Electrodes based on crystalline tellurium suffer from significant mechanical instability during electrochemical cycling. fishersci.be The lithiation process is anisotropic, and the phase transition to crystalline LiₓTe phases induces large, localized stresses. This leads to the bending, fracture, and eventual collapse of the crystalline structure, a phenomenon known as pulverization. fishersci.be This mechanical degradation results in a loss of electrical contact between particles and with the current collector, leading to rapid capacity fade and poor cyclability. During delithiation, the transformation from the lithiated phases back to tellurium is often incomplete, further contributing to irreversible capacity loss.

Amorphous Tellurium: Amorphous tellurium demonstrates significantly different and more favorable phase transformation behavior. fishersci.be Due to its disordered structure, amorphous tellurium undergoes more isotropic lithium ion diffusion and exhibits a more uniform stress distribution upon lithiation. fishersci.bewikiwand.com This inherent flexibility allows the material to better accommodate the volume changes without fracturing, leading to enhanced structural stability and improved reversibility. fishersci.be Comparative experiments show that while crystalline tellurium pulverizes, amorphous tellurium maintains its structural integrity during cycling. fishersci.be

The advantages of amorphous phases are not unique to tellurium and are recognized in other electrode materials. Amorphous structures often provide a larger free volume and more percolation pathways for ion transport, which can improve reaction kinetics. wikiwand.com

Interestingly, the distinction between these two states is not always permanent throughout cycling. It has been observed in other battery systems, such as those using niobium oxide or silicon, that an initially amorphous material can undergo an electrochemically-induced amorphous-to-crystalline transformation upon cycling. americanelements.comwikidata.org This process can sometimes lead to the formation of new, stable crystalline phases with favorable properties. wikidata.org Similarly, some glass-based amorphous electrodes have been shown to form ordered nano-domains during cycling, which can enhance rate capability and long-term stability. nih.gov While the lithiation of amorphous tellurium itself tends to preserve structural integrity, the potential for such induced crystallization into stable nanodomains under specific cycling conditions remains an area of interest for designing high-performance Li-Te batteries.

Table of Lithiation/Delithiation Products and Phases

Table of Mentioned Compounds and PubChem CIDs

Electrochemical Properties and Ionic Transport Mechanisms

Ionic Conductivity Investigations

Ionic conductivity is a measure of a material's ability to conduct ions, which is a fundamental property for electrolytes and electrodes in batteries. In lithium tellurate (B1236183) compounds, this property is intricately linked to the material's structure and ambient conditions.

AC Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical characteristics of materials. mdpi.comutexas.edu By applying a small-amplitude AC signal over a wide range of frequencies, EIS can distinguish between different electrochemical processes occurring within the material, such as ion migration through the bulk material and charge transfer at the electrode-electrolyte interface. mdpi.comtycorun.com

In the study of lithium tellurate systems, EIS is employed to determine the ionic conductivity. For instance, impedance spectroscopy measurements on lithium-containing garnets like Li₃Nd₃Te₂O₁₂ have been used to quantify their low Li⁺ mobility. researchgate.net Similarly, this method has been applied to investigate the ionic conductivity and relaxation dynamics in lithium tellurite (B1196480) glasses, providing insights into the movement of Li⁺ ions and their interaction with the glass network. aps.org The resulting impedance spectrum can be analyzed using equivalent circuit models to separate the contribution of the bulk material from grain boundary and electrode effects, thus yielding a precise value for ionic conductivity.

The ionic conductivity of this compound compounds is strongly dependent on temperature. Generally, conductivity increases with temperature, as thermal energy helps the lithium ions overcome the energy barriers for migration within the crystal lattice. This relationship is often described by the Arrhenius equation, where the activation energy (Ea) represents the energy barrier for ion hopping.

Studies on various this compound materials have revealed a range of activation energies, suggesting diverse transport mechanisms. smolecule.com For example, activation energies in some this compound systems can range from as low as 0.19 eV to higher values of 0.67 eV in lithium tellurite glasses. smolecule.com Polycrystalline Li₂TeO₄ shows a characteristic increase in conductivity with a rise in temperature. researchgate.net In lithium-zinc-tellurite glass electrolytes, the conductivity of one composition was observed to increase dramatically from 3.85 × 10⁻⁹ S·cm⁻¹ to 3.49 × 10⁻² S·cm⁻¹ as the temperature was raised to 423 K. researchgate.net In contrast, garnet-structured Li₃Nd₃Te₂O₁₂ exhibits a high activation energy of 1.22 eV, resulting in a relatively low conductivity of approximately 1 × 10⁻⁵ S·cm⁻¹ even at 600 °C. researchgate.net This temperature-dependent behavior is critical for understanding the operational range of any potential energy storage device utilizing these materials. mdpi.com

| Compound | Conductivity (S·cm⁻¹) | Temperature | Activation Energy (Ea) |

|---|---|---|---|

| Lithium Tellurite Glasses | Variable | 373 K - Tg | 0.62-0.67 eV |

| Li₃Nd₃Te₂O₁₂ (Garnet) | ~1 × 10⁻⁵ | 600 °C | 1.22 eV |

| Li₃FeTe₄O₁₁ | Not specified | Not specified | 0.19 eV |

| Lithium-Zinc-Tellurite Glass | 3.49 × 10⁻² | 423 K | Not specified |

Lithium Ion Diffusion Pathways

The arrangement of atoms in this compound compounds can create specific channels through which lithium ions can move. In the tetragonal form of Li₂TeO₄, the structure facilitates a three-dimensional diffusion network. smolecule.com This network is formed by the interconnection of tetrahedral and octahedral sites occupied by lithium ions, allowing for transport throughout the crystal. smolecule.com

In more complex structures like the orthorhombic lithium cobalt tellurate (Li₃Co₁.₀₆TeO₆), the diffusion pathways are oriented in two orthogonal directions. rsc.org This arrangement provides multiple routes for lithium ion migration. The framework is described as having interpenetrating substructures of Li/O and (Co,Te)/O, which create pathways through a series of face-linked octahedral sites and tetrahedral voids, enabling efficient three-dimensional ionic conduction. smolecule.comrsc.org The existence of multi-dimensional diffusion pathways is highly desirable for battery materials as it makes them less susceptible to blockages in any single direction, a common issue with one-dimensional conductors. researchgate.net

The specific crystal structure is a determining factor for ion mobility. Different polymorphs or related compounds of this compound exhibit vastly different conductivities due to their structural arrangements.

For instance, the tetragonal, spinel-like structure of Li₂TeO₄ (space group P4₁22) features two distinct crystallographic sites for lithium ions. smolecule.com The LiO₄ tetrahedra and LiO₆ octahedra share corners with TeO₆ octahedra, and significant variation in the lithium-oxygen bond distances (ranging from 1.98 to 2.36 Å) points to structural distortions that can lower the energy barrier for ion hopping and thus facilitate mobility. smolecule.com

In contrast, lithium tellurates with a garnet structure, such as Li₃Ln₃Te₂O₁₂ (Ln = Lanthanide, space group Ia3̅d), show poor ionic conductivity. researchgate.net In this structure, the lithium ions are exclusively located in the less mobile tetrahedral sites, which limits their movement through the lattice. researchgate.net The orthorhombic structure of Li₃Co₁.₀₆TeO₆ (space group Fddd) demonstrates how a different arrangement, with under-occupied and face-linked octahedral lithium sites combined with tetrahedral voids, can offer an excellent diffusion pathway. rsc.org

| Compound | Crystal System | Space Group | Key Structural Features for Ion Mobility |

|---|---|---|---|

| Li₂TeO₄ | Tetragonal | P4₁22 | Spinel-like structure with interconnected tetrahedral and octahedral Li⁺ sites; distorted coordination facilitates mobility. smolecule.com |

| Li₃Co₁.₀₆TeO₆ | Orthorhombic | Fddd | Orthogonally oriented channels; face-linked octahedral and tetrahedral voids create 3D diffusion pathways. rsc.org |

| Li₃Ln₃Te₂O₁₂ | Cubic | Ia3̅d | Garnet structure where Li⁺ ions exclusively occupy less mobile tetrahedral sites, resulting in poor conductivity. researchgate.net |

Electrochemical Performance in Advanced Energy Storage Systems

While much of the research on this compound focuses on its fundamental properties, these characteristics point toward its potential role in advanced energy storage systems, particularly in all-solid-state batteries. smolecule.com The development of solid electrolytes is a critical step in creating safer, more energy-dense batteries, and materials like lithium-zinc-tellurite glass-ceramics are being explored for this purpose. researchgate.net

The broader class of metal tellurides has emerged as promising candidate materials for anodes in next-generation lithium-ion batteries due to their high theoretical capacities and good intrinsic electronic conductivity. rsc.org Lithium-tellurium (Li-Te) batteries are attractive because of their exceptionally high theoretical volumetric capacity of 2621 mAh·cm⁻³, which surpasses that of lithium-sulfur and lithium-selenium systems. researchgate.netnih.gov Research into cathodes for Li-Te batteries has demonstrated the potential for high gravimetric (316 mAh·g⁻¹) and volumetric (1979 mAh·cm⁻³) capacities with excellent cycling stability. researchgate.net

Although specific device performance data for batteries incorporating stoichiometric this compound (Li₂TeO₄) as a primary component is not yet widely reported, its foundational electrochemical properties—namely its ionic conductivity and the presence of multi-dimensional diffusion pathways—suggest it is a candidate material for further research and development in the field of energy storage. smolecule.com

Redox Potentials and Reaction Mechanisms in Lithium-Ion Systems

Detailed information regarding the specific redox potentials and charge-discharge reaction mechanisms for a dedicated this compound electrode is not well-established in current scientific literature. The electrochemical behavior is largely inferred from studies where tellurate is used as a dopant in other cathode structures.

In these contexts, the tellurate anion (TeO₄²⁻) or the Te⁶⁺ cation is not the primary redox-active species. Instead, it is believed to influence the redox behavior of the host material's transition metals (e.g., Ni, Co, Mn). For instance, in tellurium-doped nickel-rich cathodes like LiNi₀.₉₄Co₀.₀₅Te₀.₀₁O₂, the introduction of Te⁶⁺ is thought to tune the ligand energy-level structure, which can indirectly affect the redox potentials of the Ni ions and suppress undesirable phase transitions during cycling. researchgate.net The primary reaction mechanism remains the intercalation and deintercalation of lithium ions, coupled with the oxidation and reduction of the transition metal ions.

Research on related tellurium compounds, such as elemental tellurium anodes, shows redox activity around 1.5 V versus Li⁺/Li, corresponding to the conversion reaction to form lithium telluride (Li₂Te). researchgate.net However, this mechanism is distinct from the expected intercalation or conversion reactions that would occur in a this compound compound.

Cycling Stability and Rate Capability Assessments

The use of tellurate as a dopant has shown significant promise in improving the cycling stability and rate capability of conventional cathode materials.

Cycling Stability: In ultrahigh-nickel cathodes (LiNi₀.₉₄Co₀.₀₅Te₀.₀₁O₂), the introduction of Te⁶⁺ cations resulted in impressive capacity retention of 94.5% after 200 cycles. researchgate.net Similarly, surface modification of LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) with tellurium led to an improved capacity retention of 82.2% over 100 cycles at a rate of 0.5C, compared to 74.6% for the pristine material. nih.gov This enhancement is attributed to the structural stability conferred by the dopant, which helps to accommodate lattice strain and reduce structural degradation during repeated lithium insertion and removal. researchgate.netnih.gov

Rate Capability: Tellurium doping has also been shown to enhance the rate capability of NCM cathodes. A 1 wt% Te-doped NCM material delivered a specific capacity of approximately 156 mAh/g at a high rate of 5C, significantly greater than the 123.1 mAh/g achieved by the undoped counterpart. nih.gov This improvement is linked to the structural integrity maintained by the tellurium doping, which facilitates faster lithium-ion migration. nih.gov

Data on the intrinsic cycling and rate performance of a pure this compound electrode is not currently available. The table below summarizes the performance improvements observed in tellurium/tellurate-doped cathode materials.

| Cathode Material | Dopant/Modification | Rate | Capacity Retention | Specific Capacity (at high rate) |

| LiNi₀.₉₄Co₀.₀₅O₂ | 1% Te⁶⁺ | N/A | 94.5% after 200 cycles | N/A |

| LiNi₀.₈Co₀.₁Mn₀.₁O₂ | 1 wt% Te | 0.5C | 82.2% after 100 cycles | 156 mAh/g at 5C |

| Pristine LiNi₀.₈Co₀.₁Mn₀.₁O₂ | None | 0.5C | 74.6% after 100 cycles | 123.1 mAh/g at 5C |

Coulombic Efficiency and Overpotential Analysis

Coulombic Efficiency (CE): This metric, which represents the ratio of charge extracted to charge inserted in a cycle, is a critical indicator of a battery's efficiency and lifespan. batteryuniversity.com For lithium-ion systems, CEs are typically above 99%. batteryuniversity.comresearchgate.net While specific CE data for this compound electrodes are absent from the literature, studies on tellurium-based electrodes (e.g., Te NTs) have reported excellent coulombic efficiency at various cycling rates. researchgate.net It is reasonable to infer that for this compound to be a viable material, it would also need to exhibit high and stable coulombic efficiency.

Overpotential Analysis: Overpotential refers to the difference between the actual cell potential during charge/discharge and its thermodynamic equilibrium potential; lower overpotential is desirable for better energy efficiency. chemrxiv.orgresearchgate.net There is currently no specific research available that analyzes the overpotential of this compound electrodes. The analysis of tellurium-doped materials suggests that the structural stabilization provided by the dopant could lead to reduced polarization and, consequently, lower overpotential during cycling, which contributes to the enhanced rate capability. nih.gov

Solid Electrolyte Interphase (SEI) Formation and Characteristics

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. youtube.comgrepow.com It is formed from the decomposition products of the electrolyte and is crucial for preventing further electrolyte degradation and ensuring long-term cyclability. youtube.comnih.gov

There are no studies specifically investigating the formation or characteristics of an SEI layer on a this compound electrode. SEI formation is primarily an anode-side phenomenon, but surface reactions and the formation of a cathode-electrolyte interphase (CEI) also occur on the cathode, especially at high voltages. The composition and stability of this layer are influenced by the cathode's surface chemistry. It can be hypothesized that the surface of a this compound cathode would interact with the electrolyte to form a CEI containing lithium salts (e.g., LiF, Li₂CO₃) and tellurium-containing species, but the exact composition, morphology, and influence on electrochemical performance remain uninvestigated.

Solid State Reaction Mechanisms Involving Lithium Tellurates

Mechanistic Studies of Solid-State Exchange Reactions (e.g., Te/Li Exchange)